molecular formula C5H6Cl2O B2510653 3-chlorocyclobutane-1-carbonyl Chloride CAS No. 30494-32-7

3-chlorocyclobutane-1-carbonyl Chloride

Cat. No. B2510653
CAS RN: 30494-32-7
M. Wt: 153
InChI Key: KUUURPZQDCCCKB-UHFFFAOYSA-N
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Description

3-Chlorocyclobutanecarbonyl chloride is an organic compound with the molecular formula C5H6Cl2O . It has an average mass of 153.007 Da and a monoisotopic mass of 151.979568 Da .


Molecular Structure Analysis

The molecular structure of 3-chlorocyclobutane-1-carbonyl chloride consists of a cyclobutane ring with a chlorine atom and a carbonyl chloride group attached . The carbonyl chloride group is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a chlorine atom .


Physical And Chemical Properties Analysis

3-Chlorocyclobutane-1-carbonyl chloride has a density of 1.3±0.1 g/cm3, a boiling point of 193.6±33.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has a molar refractivity of 32.9±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 114.1±5.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-chlorocyclobutane-1-carbonyl chloride serves as a building block in organic synthesis, especially in the preparation of cyclobutanethione derivatives and their subsequent transformation into various sulfanyl chlorides and disulfides through reactions with phosphorus pentachloride (PCl5) and sulfur dichloride (SCl2). These products have been further explored for their reactivity with S- and P-nucleophiles, leading to the synthesis of di- and trisulfides. Such derivatives are crucial for developing novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Mlostoń et al., 2005).

Catalysis and Organic Transformations

The compound and its derivatives have found use in catalytic processes, including the oxidative addition of chlorohydrocarbons to metal complexes. For example, reactions with rhodium tris(pyrazolyl)borate complexes demonstrate the cleavage of C–Cl bonds under mild conditions. This reactivity principle is essential for developing catalytic systems in organic synthesis, particularly in the formation and manipulation of C–H and C–Cl bonds, opening pathways for creating complex molecules from simpler substrates (Jiao et al., 2015).

Environmental and Atmospheric Chemistry

In environmental and atmospheric chemistry, derivatives of 3-chlorocyclobutane-1-carbonyl chloride, like chloromethanes, are significant due to their roles as solvents and chemical intermediates. Their atmospheric degradation products, including phosgene and hydrogen chloride, have implications for human health and environmental pollution. Understanding the fate of such chlorinated compounds in the atmosphere is crucial for assessing and mitigating their impact on ozone depletion and global warming (Tsai, 2017).

Material Science

In material science, chlorinated compounds derived from 3-chlorocyclobutane-1-carbonyl chloride have been utilized in the synthesis of novel materials. For instance, chlorine-doped magnetic carbonaceous solid acids have been developed as catalysts for cellulose hydrolysis, demonstrating the potential of such chlorinated compounds in renewable energy and biorefinery applications. These materials offer efficient and environmentally friendly alternatives to conventional acid catalysts for converting biomass into valuable chemicals and fuels (Hu et al., 2016).

Mechanism of Action

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They are often used in various industrial applications due to their stability .

The specific properties and behavior of 3-chlorocyclobutane-1-carbonyl Chloride would depend on its molecular structure and the presence of the chlorine atom and carbonyl group. The chlorine atom could potentially make the compound more reactive, while the carbonyl group could influence its polarity and reactivity with other substances .

properties

IUPAC Name

3-chlorocyclobutane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUURPZQDCCCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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